

Unveiling PHA-782584: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PHA-782584

Cat. No.: B610079

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This technical guide provides an in-depth overview of the chemical and biological properties of **PHA-782584**, a potent cyclin-dependent kinase (CDK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this molecule.

Core Chemical Properties

PHA-782584 is a small molecule with the molecular formula $C_{22}H_{28}N_4O_3$ and a molecular weight of 396.48 g/mol. A comprehensive summary of its chemical identifiers and properties is provided in the table below.

Property	Value
Molecular Formula	$C_{22}H_{28}N_4O_3$
Molecular Weight	396.48 g/mol
CAS Number	1126899-61-3
SMILES	<chem>CCN(CC)CCNC(=O)C1=C(C)NC(=C/C2=C3C(=O)NC4=CC=C(O)C=C43)C=C1C</chem>
InChI Key	YBNMTJYLJWAMGJ-UHFFFAOYSA-N

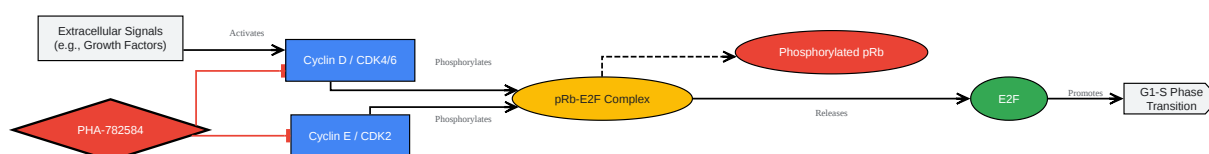
Table 1: Chemical Properties of **PHA-782584**

At present, detailed quantitative data on the solubility of **PHA-782584** in various solvents is not widely published. As a general guideline for experimental use, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).

Mechanism of Action and Biological Activity

PHA-782584 functions as a cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting CDKs, **PHA-782584** can arrest the cell cycle progression, which is a key mechanism for its potential anti-cancer activity. The primary targets within the CDK family for **PHA-782584** are still under investigation, with evidence suggesting potential activity against CDK2.

The inhibition of the CDK/retinoblastoma (Rb) pathway is a central mechanism for the therapeutic effect of CDK inhibitors. In a normal cell cycle, the Cyclin D/CDK4/6 complex and subsequently the Cyclin E/CDK2 complex phosphorylate the retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDKs, **PHA-782584** is hypothesized to prevent the phosphorylation of pRb, thereby maintaining the pRb-E2F complex and inducing a G1 cell cycle arrest.



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Figure 1: Simplified signaling pathway of CDK inhibition by **PHA-782584**.

Experimental Protocols

Cell Cycle Analysis Using Propidium Iodide Staining

This protocol describes a general method for analyzing the effect of **PHA-782584** on the cell cycle distribution of a cancer cell line using propidium iodide (PI) staining followed by flow cytometry.

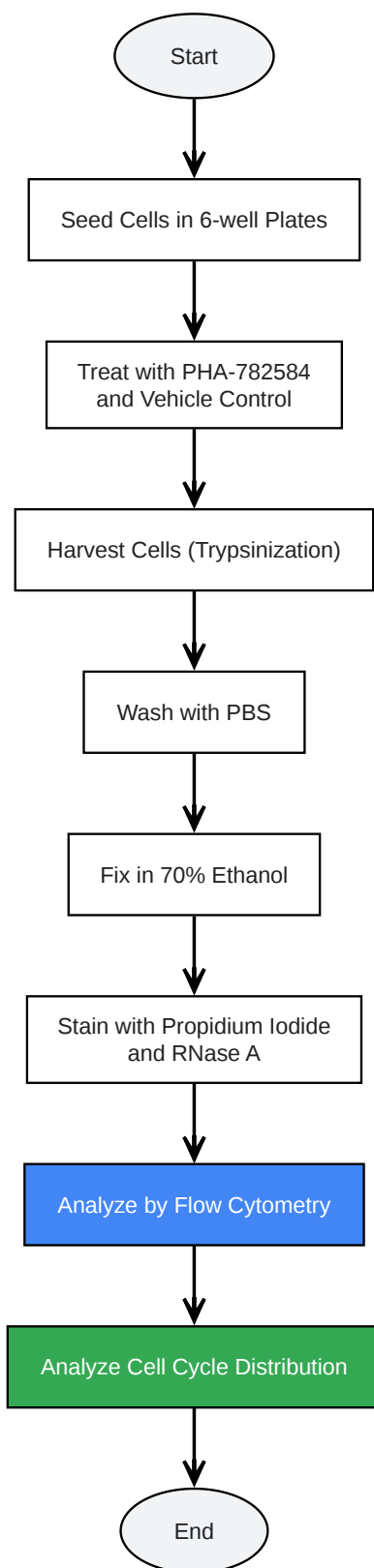
Materials:

- Cancer cell line of interest
- **PHA-782584**
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed the cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
- **Treatment:** After allowing the cells to adhere overnight, treat them with varying concentrations of **PHA-782584** (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
- **Cell Harvest:** Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
- **Washing:** Wash the cell pellet once with ice-cold PBS.
- **Fixation:** Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.

- **Staining:** Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 μ L of PI staining solution.
- **Incubation:** Incubate the cells in the dark at room temperature for 30 minutes.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
- **Data Analysis:** Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.



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Figure 2: Experimental workflow for cell cycle analysis.

Synthesis

Detailed, step-by-step synthesis protocols for **PHA-782584** are not readily available in the public domain and are likely proprietary. The synthesis of related pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, which share a core scaffold, often involves multi-step reactions. These can include the construction of the pyrrole rings followed by functionalization and the introduction of the side chains. Researchers interested in the synthesis of **PHA-782584** should refer to specialized medicinal chemistry literature and patents focusing on CDK inhibitors with similar core structures.

Conclusion

PHA-782584 is a promising CDK inhibitor with the potential for further investigation in cancer research and drug development. This guide provides a foundational understanding of its chemical properties, mechanism of action, and a general protocol for its biological evaluation. Further research is warranted to fully elucidate its specific CDK target profile, solubility characteristics, and to develop optimized synthesis routes.

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